XZ739

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

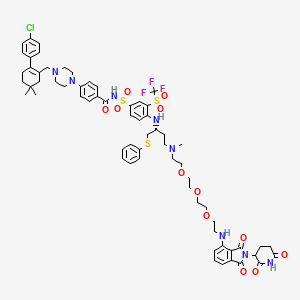

4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethyl-methylamino]-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H76ClF3N8O12S3/c1-64(2)26-24-52(44-12-16-47(66)17-13-44)46(41-64)42-75-29-31-76(32-30-75)49-18-14-45(15-19-49)60(79)73-92(85,86)51-20-21-54(57(40-51)91(83,84)65(67,68)69)71-48(43-90-50-8-5-4-6-9-50)25-28-74(3)33-35-88-37-39-89-38-36-87-34-27-70-55-11-7-10-53-59(55)63(82)77(62(53)81)56-22-23-58(78)72-61(56)80/h4-21,40,48,56,70-71H,22-39,41-43H2,1-3H3,(H,73,79)(H,72,78,80)/t48-,56?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTASGZOITGGVPZ-YJUSKGKKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)NC(CCN(C)CCOCCOCCOCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)CSC8=CC=CC=C8)S(=O)(=O)C(F)(F)F)C9=CC=C(C=C9)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)N[C@H](CCN(C)CCOCCOCCOCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)CSC8=CC=CC=C8)S(=O)(=O)C(F)(F)F)C9=CC=C(C=C9)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H76ClF3N8O12S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1350.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of XZ739: A BCL-XL Targeting PROTAC

For Researchers, Scientists, and Drug Development Professionals

Abstract

XZ739 is a preclinical Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL).[1] Overexpression of BCL-XL is a known survival and chemoresistance mechanism in various neoplasms.[1] Traditional BCL-XL inhibitors, such as ABT-263 (Navitoclax), have been hampered by on-target toxicity, specifically dose-dependent thrombocytopenia, due to the essential role of BCL-XL in platelet survival.[1][2] this compound represents a next-generation therapeutic strategy, leveraging event-driven pharmacology to induce selective degradation of BCL-XL in cancer cells while sparing platelets, thereby promising a significantly improved therapeutic window.[3] This document provides a detailed overview of the molecular mechanism, supporting experimental data, and relevant protocols for this compound.

Core Mechanism of Action: Proteasome-Mediated Degradation

This compound is a heterobifunctional molecule designed to simultaneously bind to the BCL-XL protein and an E3 ubiquitin ligase. Specifically, this compound is a Cereblon (CRBN)-dependent PROTAC. Its mechanism of action is a catalytic process involving the hijacking of the ubiquitin-proteasome system (UPS), one of the cell's primary mechanisms for protein degradation.

The process unfolds in several distinct steps:

-

Ternary Complex Formation: this compound acts as a molecular bridge, facilitating the formation of a ternary complex between the BCL-XL target protein and the CRBN E3 ligase.

-

Ubiquitination: Within this proximity-induced complex, the E3 ligase transfers ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) onto lysine residues on the surface of the BCL-XL protein. This results in a polyubiquitin chain, which acts as a molecular flag for degradation.

-

Proteasomal Recognition and Degradation: The 26S proteasome recognizes and binds to the polyubiquitinated BCL-XL protein. The proteasome then unfolds and degrades the protein into small peptides, while this compound is released to engage another BCL-XL protein, acting catalytically.

-

Induction of Apoptosis: The degradation of the anti-apoptotic BCL-XL protein disrupts the balance of pro- and anti-apoptotic proteins within the cell. This leads to the activation of the intrinsic apoptotic pathway, characterized by the activation of caspases and subsequent cleavage of key cellular substrates like Poly (ADP-ribose) polymerase (PARP), ultimately resulting in programmed cell death.

A key innovation in this compound's design is its tissue selectivity. The CRBN E3 ligase is poorly expressed in human platelets compared to various cancer cell lines. By recruiting CRBN, this compound preferentially induces BCL-XL degradation in cancer cells, thereby circumventing the platelet toxicity that limited earlier BCL-XL inhibitors.

Data Presentation: In Vitro Efficacy and Selectivity

Quantitative data from preclinical studies highlight the potency and selectivity of this compound.

| Parameter | Cell Line / System | Value | Time Point | Citation |

| DC₅₀ (50% Degradation Conc.) | MOLT-4 (T-ALL) | 2.5 nM | 16 hours | |

| IC₅₀ (50% Inhibitory Conc.) | MOLT-4 (T-ALL) | 10.1 nM | 48 hours | |

| RS4;11 (B-ALL) | 41.8 nM | 48 hours | ||

| NCI-H146 (SCLC) | 25.3 nM | 48 hours | ||

| Human Platelets | 1217 nM | 48 hours | ||

| Selectivity Index | MOLT-4 vs. Platelets | >100-fold | 48 hours |

| Time Point (100 nM this compound) | BCL-XL Degradation in MOLT-4 Cells | Citation |

| 2 hours | Degradation begins | |

| 8 hours | >96% of BCL-XL degraded |

Mandatory Visualizations

Signaling and Mechanistic Pathways

Caption: Molecular mechanism of action for this compound.

Experimental Validation Workflow

Caption: Logical workflow for validating the mechanism of this compound.

Experimental Protocols

The following are summarized methodologies for key experiments used to elucidate the mechanism of action of this compound, based on published studies.

Cell Viability Assay (IC₅₀ Determination)

-

Objective: To determine the concentration of this compound that inhibits cell growth by 50%.

-

Procedure:

-

Seed cancer cells (e.g., MOLT-4, RS4;11, NCI-H146) in 96-well plates at an appropriate density.

-

Prepare a serial dilution of this compound in culture medium.

-

Treat cells with varying concentrations of this compound (e.g., 0.001-10 µM) for 48 hours.

-

Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

-

Measure luminescence using a plate reader to quantify viable cells.

-

Normalize data to vehicle-treated controls and calculate IC₅₀ values using non-linear regression analysis.

-

Western Blotting for Protein Degradation and Apoptosis Markers

-

Objective: To quantify the levels of BCL-XL and key apoptosis proteins following this compound treatment.

-

Procedure:

-

Culture MOLT-4 cells and treat with specified concentrations of this compound (e.g., 1.2-300 nM) for a set duration (e.g., 16 hours for dose-response, or various time points for kinetics).

-

For mechanism validation, pre-incubate cells with inhibitors where required: 1 µM MG-132 or 10 µM pomalidomide for 2 hours before adding this compound.

-

Harvest cells, wash with PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C (e.g., anti-BCL-XL, anti-cleaved PARP, anti-cleaved Caspase-3, and a loading control like anti-β-actin).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

-

Apoptosis Analysis by Flow Cytometry

-

Objective: To quantify the percentage of apoptotic cells after this compound treatment.

-

Procedure:

-

Treat MOLT-4 cells with this compound (e.g., 10 nM and 100 nM) for 48 hours.

-

Where applicable, pre-treat with a pan-caspase inhibitor (e.g., 10 µM Q-VD-OPh) for 2 hours to confirm caspase-dependency.

-

Harvest approximately 1x10⁶ cells and wash with cold PBS.

-

Resuspend cells in 1X Annexin-V binding buffer.

-

Add FITC-conjugated Annexin-V and Propidium Iodide (PI) to the cells according to the manufacturer's protocol.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the samples using a flow cytometer. Annexin-V positive cells are considered apoptotic, while PI staining differentiates early (PI-negative) from late (PI-positive) apoptotic/necrotic cells.

-

Disclaimer: This document is intended for informational and research purposes only and is based on publicly available preclinical data. This compound is an investigational compound and has not been approved for human use.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. PROTACs are effective in addressing the platelet toxicity associated with BCL-XL inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Strategies to Reduce the On‐Target Platelet Toxicity of Bcl‐xL Inhibitors: PROTACs, SNIPERs and Prodrug‐Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Discovery and Synthesis of XZ739, a Potent BCL-xL PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

XZ739 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-xL). Developed by researchers at the University of Florida, this compound has demonstrated significant potential as an anticancer agent by overcoming the dose-limiting thrombocytopenia associated with previous BCL-xL inhibitors.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and key experimental protocols for the evaluation of this compound.

Introduction: Targeting BCL-xL and the Rise of PROTACs

The BCL-2 family of proteins are crucial regulators of apoptosis, with anti-apoptotic members like BCL-xL being frequently overexpressed in various cancers, contributing to tumor survival and therapeutic resistance.[2] While direct inhibition of BCL-xL has been a promising therapeutic strategy, clinical development of inhibitors such as ABT-263 (Navitoclax) has been hampered by on-target toxicity, specifically dose-dependent thrombocytopenia, as platelets rely on BCL-xL for their survival.[1][2]

PROTACs have emerged as a revolutionary therapeutic modality to address such challenges. These heterobifunctional molecules are designed to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound was developed using this approach to selectively degrade BCL-xL in cancer cells while sparing platelets, which have low expression of the recruited E3 ligase.[3]

Discovery and Mechanism of Action of this compound

This compound was developed from the BCL-xL/BCL-2 dual inhibitor ABT-263. It is a Cereblon (CRBN)-dependent PROTAC, meaning it utilizes the CRBN E3 ligase to tag BCL-xL for degradation. The rationale behind this design is the significantly lower expression of CRBN in human platelets compared to many cancer cell lines. This differential E3 ligase expression allows for the selective degradation of BCL-xL in tumor cells, thereby mitigating the on-target platelet toxicity.

The mechanism of action of this compound involves the formation of a ternary complex between BCL-xL, this compound, and the CRBN E3 ligase complex. This proximity induces the polyubiquitination of BCL-xL, marking it for degradation by the 26S proteasome. The degradation of BCL-xL releases pro-apoptotic proteins, ultimately leading to caspase-mediated apoptosis in cancer cells.

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound facilitates the formation of a ternary complex, leading to the degradation of BCL-xL and subsequent apoptosis.

Quantitative Data

This compound has demonstrated potent and selective activity in various cancer cell lines. The following tables summarize the key quantitative data.

Table 1: In Vitro Degradation and Cell Viability

| Cell Line | Cancer Type | DC50 (nM) | IC50 (nM) |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 2.5 | 10.1 |

| RS4;11 | B-cell Acute Lymphoblastic Leukemia | - | 41.8 |

| NCI-H146 | Small Cell Lung Cancer | - | 25.3 |

| Human Platelets | - | - | 1217 |

DC50: Half-maximal degradation concentration after 16 hours of treatment. IC50: Half-maximal inhibitory concentration after 48 hours of treatment.

Table 2: Selectivity Profile

| Parameter | MOLT-4 | Human Platelets | Selectivity (Platelets/MOLT-4) |

| IC50 (nM) | 10.1 | 1217 | >100-fold |

Data from 48-hour treatment.

Synthesis of this compound

While a detailed step-by-step synthesis protocol for this compound is not publicly available in the primary literature, the general synthetic strategy involves the conjugation of a BCL-xL targeting moiety derived from ABT-263 with a CRBN E3 ligase ligand, connected via a polyethylene glycol (PEG) linker. Compound 17b in the initial discovery paper corresponds to this compound and is described as having a PEG linker with a length of 11 atoms. The synthesis would likely involve multi-step organic chemistry procedures to prepare the functionalized warhead and linker, followed by a final coupling reaction with the CRBN ligand.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.

Cell Culture

MOLT-4 (T-ALL), RS4;11 (B-ALL), and NCI-H146 (SCLC) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for BCL-xL Degradation

This protocol is for assessing the degradation of BCL-xL in MOLT-4 cells following treatment with this compound.

Experimental Workflow: Western Blotting

Caption: A stepwise workflow for determining protein degradation via Western blotting.

Materials:

-

RIPA lysis buffer

-

Protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-BCL-xL, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed MOLT-4 cells at a density of 1 x 10^6 cells/mL and treat with various concentrations of this compound (e.g., 1.2, 3.7, 11, 33, 100, 300 nM) for 16 hours.

-

Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellets in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-BCL-xL) overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature. A loading control antibody (e.g., anti-β-actin) should be used to ensure equal protein loading.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the extent of BCL-xL degradation.

Cell Viability (MTS) Assay

This assay is used to determine the cytotoxic effects of this compound on cancer cells and platelets.

Experimental Workflow: MTS Assay

Caption: Workflow for assessing cell viability using the MTS assay.

Materials:

-

96-well plates

-

MTS reagent

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells (e.g., MOLT-4, RS4;11, NCI-H146) or platelets in 96-well plates at an appropriate density.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.001 to 10 µM) for 48 hours.

-

MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using appropriate software.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.

Experimental Workflow: Annexin V/PI Apoptosis Assay

Caption: A workflow for the detection and quantification of apoptosis by flow cytometry.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat MOLT-4 cells with this compound (e.g., 10 and 100 nM) for 48 hours.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Conclusion

This compound represents a significant advancement in the development of BCL-xL targeted therapies. By leveraging the PROTAC technology, this compound effectively induces the degradation of BCL-xL in cancer cells, leading to potent anti-tumor activity while demonstrating a remarkable safety profile with over 100-fold selectivity for cancer cells over platelets. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, outlining its discovery, mechanism of action, and key experimental methodologies for its evaluation. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.

References

Structure-Activity Relationship of XZ739: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of XZ739, a potent and selective BCL-XL protein degrader. This compound is a Proteolysis Targeting Chimera (PROTAC) that has demonstrated significant promise in preclinical studies for its ability to induce apoptosis in cancer cells while sparing platelets, a common site of toxicity for BCL-XL inhibitors.

Introduction to this compound

This compound is a hetero-bifunctional molecule designed to specifically target the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL) for degradation. It is a Cereblon (CRBN)-dependent PROTAC, meaning it co-opts the CRBN E3 ubiquitin ligase to tag BCL-XL for subsequent degradation by the proteasome.[1][2][3] This "event-driven" pharmacology distinguishes it from traditional inhibitors that rely on continuous binding to their target. This compound was developed from the BCL-XL/BCL-2 dual inhibitor ABT-263 (navitoclax) with the aim of overcoming the dose-limiting thrombocytopenia associated with direct BCL-XL inhibition.[2][4]

Mechanism of Action

The mechanism of action of this compound involves a series of orchestrated intracellular events:

-

Ternary Complex Formation: this compound, with its two distinct warheads, simultaneously binds to BCL-XL and the CRBN E3 ligase, forming a ternary complex.

-

Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the BCL-XL protein.

-

Proteasomal Degradation: The poly-ubiquitinated BCL-XL is then recognized and degraded by the 26S proteasome.

-

Apoptosis Induction: The degradation of the anti-apoptotic BCL-XL disrupts the balance of pro- and anti-apoptotic proteins, leading to the activation of the caspase cascade and subsequent programmed cell death (apoptosis).

This degradation-based mechanism is catalytic, allowing a single molecule of this compound to induce the degradation of multiple BCL-XL proteins.

Structure-Activity Relationship (SAR)

The chemical structure of this compound is central to its function and selectivity. It comprises three key components: a BCL-XL binding moiety, a CRBN E3 ligase ligand, and a linker connecting the two.

-

BCL-XL Binding Moiety: This part of the molecule is derived from ABT-263, ensuring high-affinity binding to the BH3 domain of BCL-XL.

-

CRBN Ligand: this compound utilizes a pomalidomide-based ligand to recruit the CRBN E3 ligase. The integrity of this ligand is crucial; methylation of the glutarimide nitrogen, as seen in the negative control compound this compound-NC, abrogates CRBN binding and subsequent BCL-XL degradation.

-

Linker: The linker's composition and length are critical for optimal ternary complex formation. This compound employs a polyethylene glycol (PEG)-based linker of 11 atoms in length. Studies have shown that CRBN-recruiting PROTACs with this linker architecture exhibit superior cytotoxicity and degradation activity compared to those recruiting the von Hippel-Lindau (VHL) E3 ligase. Further SAR studies have indicated that the introduction of rigid ring systems within the linker can negatively impact the molecule's activity, suggesting that linker flexibility is important.

The tissue-selective activity of this compound is a key aspect of its SAR. The low expression of CRBN in platelets compared to cancer cells is the primary reason for its reduced on-target platelet toxicity. This highlights the importance of selecting an appropriate E3 ligase ligand based on the differential expression of the ligase between target and off-target tissues.

Quantitative Data

The potency and selectivity of this compound have been quantified through various in vitro assays.

Table 1: In Vitro Degradation and Viability Data for this compound

| Parameter | Cell Line/Tissue | Value (nM) | Conditions |

| DC50 | MOLT-4 (T-ALL) | 2.5 | 16-hour treatment |

| IC50 | MOLT-4 (T-ALL) | 10.1 | 48-hour treatment |

| RS4;11 (B-ALL) | 41.8 | 48-hour treatment | |

| NCI-H146 (SCLC) | 25.3 | 48-hour treatment | |

| Human Platelets | 1217 | 48-hour treatment |

DC50: The concentration of a substance that produces 50% of the maximal degradation of the target protein. IC50: The concentration of an inhibitor where the response (e.g., cell viability) is reduced by half.

These data illustrate the high potency of this compound against cancer cell lines and its significant selectivity margin (>100-fold) over platelets. Notably, this compound is approximately 20-fold more potent than its parent compound, ABT-263, against MOLT-4 cells.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the structure-activity relationship of this compound.

5.1 Cell Viability Assay

-

Objective: To determine the IC50 values of this compound in various cell lines and platelets.

-

Procedure:

-

Cells (e.g., MOLT-4, RS4;11, NCI-H146) or isolated human platelets are seeded in 96-well plates.

-

A serial dilution of this compound (e.g., 0.001 to 10 µM) is added to the wells.

-

The plates are incubated for 48 hours.

-

Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

The resulting data are normalized to vehicle-treated controls, and IC50 values are calculated using non-linear regression analysis.

-

5.2 Western Blotting for Protein Degradation

-

Objective: To quantify the degradation of BCL-XL and assess the activation of apoptotic markers.

-

Procedure:

-

MOLT-4 cells are treated with varying concentrations of this compound for a specified duration (e.g., 16 hours).

-

Cells are harvested and lysed to extract total protein.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against BCL-XL, cleaved PARP, cleaved caspase-3, and a loading control (e.g., β-actin).

-

After washing, the membrane is incubated with a corresponding secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities are quantified.

-

5.3 Apoptosis Assay via Flow Cytometry

-

Objective: To quantify the percentage of apoptotic cells following treatment with this compound.

-

Procedure:

-

MOLT-4 cells are treated with this compound (e.g., 10 nM and 100 nM) for 48 hours.

-

Cells are harvested, washed, and resuspended in Annexin V binding buffer.

-

FITC-conjugated Annexin V and propidium iodide (PI) are added to the cells.

-

After a brief incubation in the dark, the cells are analyzed by flow cytometry.

-

The percentages of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells are determined.

-

Conclusion

The structure-activity relationship of this compound provides a compelling case for the utility of PROTAC technology in addressing the challenges of on-target toxicity. Through the strategic combination of a BCL-XL binding element and a CRBN E3 ligase ligand, connected by an optimized linker, this compound achieves potent and selective degradation of BCL-XL in cancer cells while largely sparing platelets. This detailed understanding of its SAR, supported by robust quantitative data and well-defined experimental protocols, offers valuable insights for the continued development of next-generation protein degraders in oncology and beyond. Further optimization of the this compound scaffold, as demonstrated by the development of PZ671, suggests that even greater potency and selectivity may be achievable.

References

An In-depth Technical Guide to XZ739 Target Engagement in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

XZ739 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL), a key therapeutic target in various cancers. This document provides a comprehensive technical overview of the mechanism of action of this compound and detailed protocols for assessing its target engagement and downstream effects in cancer cells. This compound leverages the cell's own ubiquitin-proteasome system to achieve targeted protein degradation, offering a promising strategy to overcome the limitations of traditional BCL-XL inhibitors, particularly the on-target toxicity to platelets.[1][2] This guide is intended to equip researchers with the necessary information to design, execute, and interpret experiments aimed at characterizing the cellular and molecular effects of this compound.

Core Mechanism of Action

This compound functions as a heterobifunctional molecule, simultaneously binding to BCL-XL and the E3 ubiquitin ligase Cereblon (CRBN).[3][4] This induced proximity facilitates the ubiquitination of BCL-XL by the E3 ligase complex, marking it for degradation by the 26S proteasome. The degradation of BCL-XL disrupts the sequestration of pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway, culminating in cancer cell death.[5] This targeted degradation mechanism allows for high potency and selectivity, with studies demonstrating over 100-fold selectivity for certain cancer cell lines over human platelets.

Quantitative Efficacy of this compound

The potency of this compound has been evaluated across various cancer cell lines, primarily through the determination of its half-maximal degradation concentration (DC50) and half-maximal inhibitory concentration (IC50) for cell viability.

| Parameter | Cell Line | Value (nM) | Treatment Time | Reference |

| DC50 (BCL-XL Degradation) | MOLT-4 (T-ALL) | 2.5 | 16 hours | |

| IC50 (Cell Viability) | MOLT-4 (T-ALL) | 10.1 | 48 hours | |

| RS4;11 (B-ALL) | 41.8 | 48 hours | ||

| NCI-H146 (SCLC) | 25.3 | 48 hours | ||

| Human Platelets | 1217 | 48 hours |

Signaling Pathway and Experimental Workflows

This compound Signaling Pathway

The degradation of BCL-XL by this compound initiates a cascade of events leading to apoptosis.

Caption: this compound-mediated BCL-XL degradation and apoptosis induction pathway.

Western Blot Workflow for BCL-XL Degradation

This workflow outlines the key steps to quantify the degradation of BCL-XL upon treatment with this compound.

Caption: Workflow for assessing this compound-induced BCL-XL degradation by Western Blot.

Cellular Thermal Shift Assay (CETSA) Workflow

CETSA is a powerful method to confirm direct target engagement in a cellular context.

Caption: A representative workflow for a Cellular Thermal Shift Assay (CETSA).

Detailed Experimental Protocols

Western Blotting for BCL-XL, Cleaved Caspase-3, and Cleaved PARP

This protocol is designed to assess the degradation of BCL-XL and the induction of apoptotic markers in cancer cells treated with this compound.

Materials:

-

Cancer cell line of interest (e.g., MOLT-4)

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer (containing protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-BCL-XL (e.g., Cell Signaling Technology #2762, 1:1000 dilution)

-

Rabbit anti-cleaved Caspase-3 (e.g., Cell Signaling Technology #9664, 1:1000 dilution)

-

Rabbit anti-cleaved PARP (Asp214) (e.g., Cell Signaling Technology #5625, 1:1000 dilution)

-

Mouse or Rabbit anti-β-Actin (loading control, e.g., 1:5000 dilution)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cancer cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for the desired time (e.g., 16 hours for BCL-XL degradation, 24-48 hours for apoptosis markers).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer on ice for 30 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Run the gel and transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Perform densitometric analysis of the protein bands and normalize to the loading control (β-Actin).

-

Cellular Thermal Shift Assay (CETSA) for BCL-XL Target Engagement

This protocol provides a framework for confirming the direct binding of this compound to BCL-XL in intact cells. Note: This is a representative protocol, and optimization of the heat-shock temperatures is crucial for each specific cell line and target protein.

Materials:

-

Cancer cell line of interest (e.g., MOLT-4)

-

This compound

-

DMSO (vehicle control)

-

Cell culture medium

-

PBS

-

Lysis buffer (e.g., PBS with protease inhibitors)

-

PCR tubes or 96-well PCR plate

-

Thermal cycler

-

Materials for Western Blotting (as described in section 4.1)

Procedure:

-

Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with a saturating concentration of this compound (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours at 37°C.

-

Heat Challenge:

-

Harvest and wash the cells with PBS. Resuspend the cells in PBS containing protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step to 4°C.

-

-

Cell Lysis and Fractionation:

-

Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a room temperature water bath.

-

Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

-

-

Sample Analysis:

-

Carefully collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble BCL-XL in each sample by Western blotting as described in section 4.1.

-

-

Data Analysis:

-

Quantify the band intensity for BCL-XL at each temperature for both the vehicle and this compound-treated samples.

-

Normalize the data by setting the intensity at the lowest temperature to 100%.

-

Plot the percentage of soluble BCL-XL against the temperature to generate melt curves. A rightward shift in the melt curve for the this compound-treated sample compared to the vehicle control indicates target engagement and stabilization of BCL-XL.

-

Logical Relationships and Interpretation of Results

The following diagram illustrates the logical flow for interpreting experimental outcomes to confirm the mechanism of action of this compound.

Caption: Logical framework for validating the mechanism of action of this compound.

Conclusion

This technical guide provides a detailed framework for investigating the target engagement and mechanism of action of the BCL-XL PROTAC degrader, this compound. The provided protocols and workflows, when executed with appropriate controls and optimization, will enable researchers to robustly characterize the cellular effects of this promising anti-cancer agent. The successful degradation of BCL-XL and subsequent induction of apoptosis, confirmed through the methodologies outlined herein, will provide strong evidence for the on-target activity of this compound and support its further development as a therapeutic candidate.

References

- 1. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strategies to Reduce the On‐Target Platelet Toxicity of Bcl‐xL Inhibitors: PROTACs, SNIPERs and Prodrug‐Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

Unveiling XZ739: A Technical Guide to a Novel BCL-XL PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and mechanism of action of XZ739, a potent and selective BCL-XL (B-cell lymphoma-extra large) PROTAC (Proteolysis Targeting Chimera) degrader. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key assays. Visual diagrams generated using Graphviz illustrate the core signaling pathway and experimental workflows.

Core Compound Properties and Structure

This compound is a synthetic molecule designed to induce the degradation of the anti-apoptotic protein BCL-XL, a key target in cancer therapy. It functions as a heterobifunctional degrader, simultaneously binding to BCL-XL and the E3 ubiquitin ligase Cereblon (CRBN). This ternary complex formation facilitates the ubiquitination and subsequent proteasomal degradation of BCL-XL, leading to the induction of apoptosis in cancer cells.

A key feature of this compound is its improved selectivity for cancer cells over platelets, a significant advantage over traditional BCL-XL inhibitors which are often associated with dose-limiting thrombocytopenia[1][2]. This selectivity is attributed to the differential expression of the CRBN E3 ligase in various cell types[1].

Chemical Structure:

Figure 1: Chemical Structure of this compound.

| Property | Value | Reference |

| Molecular Formula | C65H76ClF3N8O12S3 | [3][4] |

| Molecular Weight | 1349.99 g/mol | |

| CAS Number | 2365172-19-4 | |

| Appearance | Solid | |

| Solubility | 10 mM in DMSO | |

| IUPAC Name | 4-(4-((4'-chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)-N-((4-(((15R)-1-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)-12-methyl-16-(phenylthio)-3,6,9-trioxa-12-azahexadecan-15-yl)amino)-3-((trifluoromethyl)sulfonyl)phenyl)sulfonyl)benzamide |

Mechanism of Action and Signaling Pathway

This compound operates through the PROTAC mechanism to induce targeted protein degradation. The molecule consists of three key components: a ligand that binds to BCL-XL, a linker, and a ligand that recruits the E3 ubiquitin ligase CRBN.

Figure 2: Mechanism of Action of this compound.

In Vitro Efficacy and Selectivity

This compound has demonstrated potent and selective activity in various cancer cell lines. The following tables summarize its degradation capacity (DC50) and half-maximal inhibitory concentration (IC50) for cell viability.

| Cell Line | Cancer Type | DC50 (nM) | Incubation Time | Reference |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 2.5 | 16 hours |

| Cell Line/Tissue | Cancer Type | IC50 (nM) | Incubation Time | Reference |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 10.1 | 48 hours | |

| RS4;11 | B-cell Acute Lymphoblastic Leukemia | 41.8 | 48 hours | |

| NCI-H146 | Small Cell Lung Cancer | 25.3 | 48 hours | |

| Human Platelets | N/A | 1217 | 48 hours |

The data highlights the greater than 100-fold selectivity of this compound for MOLT-4 cells over human platelets, a critical feature for its therapeutic potential.

Experimental Protocols

Western Blotting for BCL-XL Degradation and Apoptosis Markers

This protocol outlines the methodology used to assess the degradation of BCL-XL and the induction of apoptosis markers (cleaved PARP and cleaved caspase-3) in MOLT-4 cells following treatment with this compound.

Figure 3: Western Blotting Experimental Workflow.

Detailed Methodology:

-

Cell Culture and Treatment: MOLT-4 cells are cultured in appropriate media. Cells are then treated with varying concentrations of this compound (e.g., 1.2, 3.7, 11, 33, 100, 300 nM) for 16 hours to assess BCL-XL degradation. For apoptosis marker analysis, similar concentrations are used for a 16-hour incubation.

-

Cell Lysis and Protein Quantification: After treatment, cells are harvested and lysed. The total protein concentration of the lysates is determined using a BCA protein assay to ensure equal loading for electrophoresis.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for BCL-XL, cleaved PARP, and cleaved caspase-3. An antibody against a housekeeping protein, such as β-actin, is used as a loading control. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescence detection system. The intensity of the bands is quantified to determine the extent of protein degradation or cleavage.

Annexin V Apoptosis Assay

This flow cytometry-based assay is used to quantify the percentage of apoptotic cells following this compound treatment.

Detailed Methodology:

-

Cell Treatment: MOLT-4 cells are treated with this compound (e.g., 10 nM and 100 nM) for 48 hours. A vehicle-treated group serves as a negative control, and a known apoptosis-inducing agent can be used as a positive control.

-

Staining: After incubation, cells are harvested and washed. The cells are then resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are identified as early apoptotic cells, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic. The percentage of apoptotic cells is calculated for each treatment group.

Cell Viability Assay

The effect of this compound on the viability of various cancer cell lines is determined using a tetrazolium-based colorimetric assay, such as the MTT or XTT assay.

Detailed Methodology:

-

Cell Seeding and Treatment: Cancer cells (e.g., MOLT-4, RS4;11, NCI-H146) and human platelets are seeded in 96-well plates. The cells are then treated with a range of this compound concentrations (e.g., 0.001 to 10 µM) for 48 hours.

-

Assay Reagent Incubation: Following the treatment period, the assay reagent (e.g., MTT or XTT) is added to each well, and the plates are incubated for a specified time to allow for the conversion of the tetrazolium salt to a colored formazan product by metabolically active cells.

-

Absorbance Measurement: The formazan product is solubilized, and the absorbance is measured at the appropriate wavelength using a microplate reader.

-

Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control. The IC50 values are calculated from the dose-response curves.

Synthesis of this compound

The synthesis of this compound involves a multi-step process. The synthesis of a key precursor has been previously described in the literature. A detailed, step-by-step synthesis protocol is typically proprietary; however, a general synthetic scheme can be found in the primary research publication by Zhang et al. (2020) in the European Journal of Medicinal Chemistry.

Conclusion

This compound is a promising BCL-XL-targeting PROTAC degrader with potent anti-cancer activity and a favorable safety profile with respect to platelet toxicity. Its mechanism of action, involving the recruitment of the CRBN E3 ligase to induce proteasomal degradation of BCL-XL, represents an innovative approach to cancer therapy. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the properties and potential applications of this compound.

References

understanding the platelet-sparing mechanism of XZ739

An In-depth Technical Guide to the Platelet-Sparing Mechanism of XZ739

For Researchers, Scientists, and Drug Development Professionals

This technical guide elucidates the core mechanism by which this compound, a potent anti-cancer agent, achieves its remarkable platelet-sparing effect. By leveraging the principles of Proteolysis Targeting Chimeras (PROTACs), this compound overcomes the primary limitation of previous BCL-xL inhibitors, namely on-target thrombocytopenia, thereby offering a significantly improved therapeutic window.

Introduction: The BCL-xL Conundrum

The anti-apoptotic protein B-cell lymphoma-extra large (BCL-xL) is a validated and highly promising therapeutic target in oncology. Its overexpression is linked to tumor survival and resistance to chemotherapy in various solid tumors and hematological malignancies.[1][2] However, the clinical development of potent BCL-xL inhibitors, such as Navitoclax (ABT-263), has been severely hampered by a significant on-target toxicity: dose-dependent thrombocytopenia (a deficiency of platelets in the blood).[3] This occurs because platelets are uniquely dependent on BCL-xL for their survival and viability.

This compound was engineered to resolve this issue. It is a PROTAC designed to selectively induce the degradation of BCL-xL in cancer cells while leaving platelets largely unaffected.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound is a bifunctional molecule that acts as a BCL-xL degrader. Unlike traditional inhibitors that simply block a protein's function (occupancy-driven pharmacology), this compound actively eliminates the BCL-xL protein from the cell. It achieves this by inducing proximity between BCL-xL and Cereblon (CRBN), a substrate receptor component of the E3 ubiquitin ligase complex.

The process unfolds as follows:

-

Ternary Complex Formation : this compound, with its two distinct ends, simultaneously binds to BCL-xL and the CRBN E3 ligase, forming a BCL-xL-XZ739-CRBN ternary complex.

-

Ubiquitination : The formation of this complex brings BCL-xL into close proximity with the E3 ligase machinery, which then tags BCL-xL with a chain of ubiquitin molecules.

-

Proteasomal Degradation : The polyubiquitinated BCL-xL is recognized and subsequently destroyed by the 26S proteasome, a cellular machinery for protein degradation.

-

Catalytic Cycle : After inducing degradation, this compound is released and can engage another BCL-xL protein, acting in a catalytic manner.

The Platelet-Sparing Mechanism: Exploiting Differential E3 Ligase Expression

The ingenuity of this compound's design lies in its reliance on the CRBN E3 ligase. The core of its platelet-sparing activity stems from the observation that the CRBN E3 ligase is poorly expressed in human platelets compared to various cancer cell lines.

-

In Cancer Cells : With abundant CRBN, this compound can efficiently form the ternary complex, leading to rapid and potent degradation of BCL-xL and subsequently triggering caspase-mediated apoptosis.

-

In Platelets : Due to the very low levels of CRBN, the formation of the BCL-xL-XZ739-CRBN ternary complex is minimal. Consequently, this compound fails to induce significant BCL-xL degradation in platelets. While some residual cytotoxicity remains due to the molecule's inherent BCL-xL inhibitory activity (from its ABT-263-derived warhead), this effect is dramatically less pronounced than the degradation-induced cell death in cancer cells.

This differential mechanism allows this compound to have a high therapeutic index, potently killing cancer cells while sparing the cells responsible for blood clotting.

Quantitative Data Summary

The platelet-sparing efficacy of this compound is demonstrated by its significant selectivity for cancer cells over platelets in quantitative assays.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cell Type | IC₅₀ (nM) |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 10.1 |

| RS4;11 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 41.8 |

| NCI-H146 | Small-Cell Lung Cancer (SCLC) | 25.3 |

| Human Platelets | Primary Cells | 1217 |

| Data sourced from MedChemExpress product information. |

This data highlights that this compound is over 100-fold more potent against MOLT-4 cancer cells than against human platelets.

Table 2: BCL-xL Degradation Profile

| Cell Line | Parameter | Value | Conditions |

| MOLT-4 | DC₅₀ | 2.5 nM | 16-hour treatment |

| MOLT-4 | Degradation Onset | Within 2 hours | 100 nM treatment |

| MOLT-4 | Max Degradation | >96% | 8-hour treatment with 100 nM |

| Human Platelets | Degradation | No significant change | Up to 1.0 µM for 16 hours |

| Data compiled from multiple studies. |

Key Experimental Protocols

The mechanism of this compound was validated through a series of key experiments.

Western Blot Analysis for Protein Degradation

-

Objective : To quantify the levels of BCL-xL and apoptosis markers (cleaved PARP, cleaved caspase-3) following treatment.

-

Methodology :

-

Cell Culture and Treatment : MOLT-4 cells or isolated human platelets are cultured and treated with varying concentrations of this compound (e.g., 0-1000 nM) for a specified duration (e.g., 16 hours).

-

Lysate Preparation : Cells are harvested, washed, and lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification : Protein concentration is determined using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer : Equal amounts of protein (e.g., 20-30 µg) are separated by size via SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

-

Immunoblotting : The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight at 4°C with primary antibodies specific for BCL-xL, cleaved PARP, cleaved caspase-3, and a loading control (e.g., GAPDH or β-actin).

-

Detection : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Cell Viability Assay

-

Objective : To determine the half-maximal inhibitory concentration (IC₅₀) of this compound.

-

Methodology :

-

Cell Seeding : Cancer cells are seeded in 96-well plates. Isolated human platelets are also prepared in appropriate media.

-

Compound Treatment : Cells are treated with a serial dilution of this compound for a set period (e.g., 48 hours).

-

Viability Reagent : A reagent such as CellTiter-Glo® (Promega) or MTT is added to the wells. These reagents measure metabolic activity (ATP levels) or mitochondrial function, which correlates with the number of viable cells.

-

Signal Measurement : Luminescence or absorbance is measured using a plate reader.

-

Data Analysis : The results are normalized to a vehicle control (e.g., DMSO), and the IC₅₀ value is calculated using non-linear regression analysis in software like GraphPad Prism.

-

Mechanism Validation Workflow

To confirm that the observed BCL-xL degradation was indeed CRBN- and proteasome-dependent, a series of inhibition experiments were performed.

-

CRBN Competition : Pre-treatment of cells with an excess of a high-affinity CRBN ligand, pomalidomide, successfully blocked this compound's ability to degrade BCL-xL, confirming that both molecules compete for the same binding site on CRBN.

-

Proteasome Inhibition : Pre-treatment with the proteasome inhibitor MG-132 also prevented the degradation of BCL-xL, demonstrating that the protein's disappearance is dependent on proteasomal activity.

-

Negative Control : A negative control compound, this compound-NC, was synthesized with a modification to the pomalidomide moiety that prevents it from binding to CRBN. As expected, this compound failed to induce BCL-xL degradation, providing direct evidence of CRBN's essential role.

Conclusion

The platelet-sparing mechanism of this compound is a prime example of rational drug design and the power of PROTAC technology. By creating a molecule that relies on the CRBN E3 ligase for its primary anti-cancer effect, researchers have successfully uncoupled potent BCL-xL degradation in tumors from the on-target toxicity in platelets. This is achieved by exploiting the naturally low expression of CRBN in platelets. The success of this compound in preclinical models demonstrates that leveraging differential E3 ligase expression is a highly effective strategy for achieving tissue selectivity and improving the therapeutic index of targeted therapies.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Strategies to Reduce the On-Target Platelet Toxicity of Bcl-xL Inhibitors: PROTACs, SNIPERs and Prodrug-Based Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PROTACs are effective in addressing the platelet toxicity associated with BCL-XL inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

XZ739: A Technical Guide to a Novel PROTAC for Targeted Apoptosis Induction in Tumor Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

XZ739 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce apoptosis in tumor cells by targeting the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL) for degradation. As a heterobifunctional molecule, this compound recruits the Cereblon (CRBN) E3 ubiquitin ligase to BCL-XL, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted degradation unleashes the intrinsic apoptotic pathway, offering a promising therapeutic strategy for cancers dependent on BCL-XL for survival. This guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its evaluation, and a summary of its efficacy in relevant cancer cell models.

Introduction to this compound

This compound is a PROTAC that demonstrates high potency in degrading BCL-XL.[1][2][3] It is a CRBN-dependent BCL-XL degrader, meaning it utilizes the CRBN E3 ligase to tag BCL-XL for proteasomal degradation.[1][2] This mechanism of action is distinct from traditional small molecule inhibitors that only block the function of the target protein. By inducing the degradation of BCL-XL, this compound effectively removes this key survival protein from cancer cells, leading to the activation of the caspase-dependent apoptotic cascade.

A significant advantage of this compound is its selectivity for certain cancer cells over healthy cells like platelets. This is attributed to the differential expression of the CRBN E3 ligase, which is less abundant in platelets. This selectivity profile suggests a potentially wider therapeutic window compared to non-degrader BCL-XL inhibitors, which are often associated with dose-limiting thrombocytopenia.

Mechanism of Action: The PROTAC Approach

This compound operates through the PROTAC mechanism, a novel therapeutic modality that hijacks the cell's natural protein disposal system to eliminate disease-causing proteins.

References

Preclinical Oncology Profile of XZ739: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the preclinical research on XZ739, a potent and selective degrader of the B-cell lymphoma-extra large (BCL-XL) protein. This compound is a Proteolysis Targeting Chimera (PROTAC) that recruits the Cereblon (CRBN) E3 ligase, demonstrating significant potential in oncology by inducing apoptosis in cancer cells while sparing platelets, a common site of toxicity for BCL-XL inhibitors.[1][2]

Core Mechanism of Action

This compound is designed to address the dose-limiting thrombocytopenia observed with BCL-XL inhibitors like Navitoclax (ABT-263).[1][3] Platelets are highly dependent on BCL-XL for survival, and its inhibition leads to their rapid clearance.[1] this compound circumvents this by acting as a PROTAC, a bifunctional molecule that links the target protein (BCL-XL) to an E3 ubiquitin ligase (CRBN). This proximity induces the ubiquitination and subsequent degradation of BCL-XL by the proteasome. The selectivity of this compound is achieved because the recruited E3 ligase, CRBN, is poorly expressed in human platelets compared to various cancer cell lines. This mechanism allows for potent degradation of BCL-XL in tumor cells, leading to apoptosis, while having minimal impact on platelet viability.

Signaling Pathway

This compound initiates the degradation of BCL-XL, a key anti-apoptotic protein. By removing BCL-XL, the balance of the BCL-2 family of proteins is shifted towards the pro-apoptotic members (e.g., BAK, BAX), which leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and the activation of the caspase cascade, culminating in programmed cell death (apoptosis).

Figure 1: Mechanism of Action of this compound Leading to Apoptosis.

In Vitro Efficacy

This compound has demonstrated potent and selective activity across various cancer cell lines, particularly those dependent on BCL-XL for survival.

Potency and Degradation Activity

This compound is a highly potent degrader of BCL-XL. In MOLT-4 T-cell acute lymphoblastic leukemia (T-ALL) cells, this compound induced BCL-XL degradation with a DC50 (concentration for 50% degradation) value of 2.5 nM after a 16-hour treatment. The degradation process is rapid, with over 96% of BCL-XL protein degraded within 8 hours of treatment with 100 nM of this compound in MOLT-4 cells.

Anti-proliferative Activity

The degradation of BCL-XL translates to potent anti-proliferative effects in cancer cell lines. This compound shows significant cytotoxicity in various cancer models.

| Cell Line | Cancer Type | IC50 (nM) | Treatment Duration |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 10.1 | 48 hours |

| RS4;11 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 41.8 | 48 hours |

| NCI-H146 | Small Cell Lung Cancer (SCLC) | 25.3 | 48 hours |

| Human Platelets | N/A (Toxicity Control) | 1217 | 48 hours |

| Table 1: Anti-proliferative activity of this compound in various cell lines. Data sourced from MedchemExpress. |

This compound displays over 100-fold selectivity for MOLT-4 cells compared to human platelets, highlighting its improved safety profile over traditional BCL-XL inhibitors.

Induction of Apoptosis

This compound-mediated cell death occurs through caspase-dependent apoptosis. In MOLT-4 cells, treatment with this compound resulted in a dose-dependent increase in the cleavage of Poly (ADP-ribose) polymerase (PARP) and caspase-3, which are hallmark indicators of apoptosis. Furthermore, flow cytometry analysis confirmed a significant increase in Annexin-V positive cells after 48 hours of treatment, an effect that was inhibited by pre-treatment with a pan-caspase inhibitor.

Experimental Protocols

Cell Viability Assay

-

Cell Plating : Cancer cell lines (MOLT-4, RS4;11, NCI-H146) and isolated human platelets were seeded in 96-well plates.

-

Compound Treatment : Cells were treated with a serial dilution of this compound (e.g., 0.001-10 μM) for 48 hours.

-

Viability Assessment : Cell viability was assessed using a standard method such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Data Analysis : Luminescence readings were normalized to vehicle-treated controls. IC50 values were calculated using a non-linear regression (four-parameter variable slope) model in GraphPad Prism.

Western Blot Analysis for Protein Degradation

-

Cell Lysis : MOLT-4 cells were treated with various concentrations of this compound for specified time points (e.g., 2, 8, 16 hours). After treatment, cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Protein concentration was determined using a BCA assay.

-

SDS-PAGE and Transfer : Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting : Membranes were blocked and then incubated with primary antibodies against BCL-XL, cleaved-PARP, cleaved-caspase-3, and a loading control (e.g., β-actin).

-

Detection : After incubation with HRP-conjugated secondary antibodies, bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis was performed to quantify protein levels.

Experimental Workflow Visualization

References

Methodological & Application

Application Notes and Protocols for XZ739 in In Vitro Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

XZ739 is a potent and selective degrader of the B-cell lymphoma-extra large (BCL-XL) protein, a key regulator of apoptosis.[1][2][3][4] It functions as a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule that recruits the Cereblon (CRBN) E3 ubiquitin ligase to BCL-XL, leading to its ubiquitination and subsequent degradation by the proteasome.[2] This targeted degradation of BCL-XL triggers the intrinsic apoptotic pathway, making this compound a promising candidate for cancer therapy, particularly for tumors dependent on BCL-XL for survival. Notably, this compound has demonstrated significantly lower toxicity to platelets compared to conventional BCL-XL inhibitors, a critical advantage due to the essential role of BCL-XL in platelet survival.

These application notes provide an overview of this compound's mechanism of action, its effects on various cancer cell lines, and detailed protocols for its use in in vitro cell culture studies.

Mechanism of Action

This compound operates through a PROTAC-mediated mechanism to induce the degradation of BCL-XL. The molecule consists of a ligand that binds to BCL-XL, a linker, and a ligand that recruits the CRBN E3 ubiquitin ligase. This ternary complex formation facilitates the transfer of ubiquitin from the E2 conjugating enzyme to BCL-XL. Poly-ubiquitinated BCL-XL is then recognized and degraded by the 26S proteasome. The degradation of the anti-apoptotic BCL-XL protein disrupts the balance of pro- and anti-apoptotic proteins at the mitochondrial membrane, leading to the activation of caspases and subsequent execution of apoptosis.

References

Application Notes and Protocols for Detecting XZ739-Mediated BCL-XL Degradation via Western Blot

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing a Western blot to detect and quantify the degradation of the B-cell lymphoma-extra large (BCL-XL) protein mediated by the PROTAC® molecule XZ739. This compound is a Cereblon (CRBN)-dependent proteolysis-targeting chimera that induces the degradation of BCL-XL.[1][2][3][4] This protocol is intended for researchers in oncology, cell biology, and drug discovery who are investigating targeted protein degradation.

Principle

This compound is a heterobifunctional molecule that simultaneously binds to the target protein, BCL-XL, and the E3 ubiquitin ligase Cereblon.[1] This proximity induces the ubiquitination of BCL-XL, marking it for degradation by the 26S proteasome. Western blotting is a key technique to visualize and quantify the resulting decrease in BCL-XL protein levels, thereby assessing the efficacy of this compound. By comparing the BCL-XL protein levels in cells treated with this compound to untreated or vehicle-treated controls, the extent of degradation can be determined.

Data Presentation

The following table summarizes key quantitative data for this compound-mediated BCL-XL degradation in MOLT-4 cells, a human T-cell acute lymphoblastic leukemia cell line.

| Parameter | Value | Cell Line | Treatment Time | Source |

| DC50 | 2.5 nM | MOLT-4 | 16 hours | |

| Dmax | >96% degradation | MOLT-4 | 8 hours (at 100 nM) | |

| Time to Onset | Degradation starts within 2 hours | MOLT-4 | N/A |

-

DC50 : The concentration of this compound that results in 50% degradation of the target protein.

-

Dmax : The maximum percentage of protein degradation achieved.

Experimental Protocols

This section provides a detailed methodology for assessing this compound-mediated BCL-XL degradation.

Materials

-

Cell Line: MOLT-4 cells are a recommended model system.

-

This compound: Prepare a stock solution in DMSO.

-

Negative Control: this compound-NC (a non-binding analog) can be used to demonstrate that degradation is dependent on CRBN binding.

-

Proteasome Inhibitor: MG-132 to confirm proteasome-dependent degradation.

-

CRBN Ligand: Pomalidomide can be used to show competition for CRBN binding.

-

Cell Culture Reagents: RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Assay: BCA or Bradford protein assay kit.

-

SDS-PAGE Reagents: Acrylamide solutions, SDS, Tris-HCl, glycine, ammonium persulfate (APS), TEMED. Pre-cast gels can also be used.

-

Transfer Buffers: Tris-glycine buffer with methanol.

-

Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.

-

Blocking Buffer: 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Rabbit anti-BCL-XL antibody

-

Mouse or rabbit anti-β-actin or anti-GAPDH antibody (for loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Chemiluminescent Substrate: Enhanced chemiluminescence (ECL) substrate.

-

Imaging System: CCD camera-based imager or X-ray film.

Step-by-Step Methodology

1. Cell Culture and Treatment

a. Culture MOLT-4 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

b. Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

c. Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) for desired time points (e.g., 2, 4, 8, 16, 24 hours). A vehicle-only control (e.g., 0.1% DMSO) must be included.

d. For control experiments, pre-treat cells with MG-132 (e.g., 1 µM for 2 hours) or pomalidomide (e.g., 10 µM for 2 hours) before adding this compound. Also, include a treatment with the negative control compound this compound-NC.

2. Cell Lysis

a. After treatment, harvest the cells and wash them twice with ice-cold phosphate-buffered saline (PBS).

b. Lyse the cell pellet in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

c. Incubate the lysate on ice for 30 minutes, vortexing occasionally.

d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

e. Collect the supernatant containing the soluble proteins.

3. Protein Quantification

a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

b. Normalize the protein concentrations of all samples with lysis buffer.

4. Sample Preparation for SDS-PAGE

a. Mix 20-30 µg of protein from each sample with 4x or 6x Laemmli sample buffer.

b. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

c. Centrifuge the samples briefly before loading.

5. SDS-PAGE and Protein Transfer

a. Load the prepared samples into the wells of an SDS-PAGE gel. The percentage of the gel should be chosen based on the molecular weight of BCL-XL (approximately 26 kDa).

b. Run the gel until the dye front reaches the bottom.

c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

6. Immunoblotting

a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

b. Incubate the membrane with the primary antibody against BCL-XL, diluted in the blocking buffer, overnight at 4°C with gentle agitation.

c. Wash the membrane three times with TBST for 5-10 minutes each.

d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

e. Wash the membrane three times with TBST for 5-10 minutes each.

7. Detection and Analysis

a. Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

b. Capture the chemiluminescent signal using a CCD imager or by exposing the membrane to X-ray film.

c. After detecting BCL-XL, the membrane can be stripped and re-probed with a primary antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

d. Quantify the band intensities using densitometry software. Normalize the BCL-XL band intensity to the corresponding loading control band intensity.

e. Calculate the percentage of BCL-XL degradation relative to the vehicle-treated control.

Mandatory Visualizations

Caption: Signaling pathway of this compound-mediated BCL-XL protein degradation.

Caption: Experimental workflow for Western blot analysis of this compound-mediated degradation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Application Notes and Protocols for XZ739 in In Vivo Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

XZ739 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade B-cell lymphoma-extra large (BCL-XL), a key anti-apoptotic protein frequently overexpressed in various cancers. As a Cereblon (CRBN)-dependent BCL-XL degrader, this compound offers a promising therapeutic strategy by inducing apoptosis in cancer cells. A significant advantage of this compound is its high selectivity for cancer cells over human platelets, potentially mitigating the dose-limiting thrombocytopenia observed with conventional BCL-XL inhibitors.[1][2] These application notes provide a summary of available data and generalized protocols for the use of this compound in preclinical in vivo xenograft models.

Mechanism of Action

This compound functions as a heterobifunctional molecule. One end binds to the target protein, BCL-XL, while the other end recruits the E3 ubiquitin ligase Cereblon. This proximity induces the ubiquitination of BCL-XL, marking it for degradation by the proteasome. The degradation of BCL-XL disrupts the sequestration of pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway, characterized by the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP), ultimately resulting in cancer cell death.[1]

Preclinical Data Summary

While specific in vivo dosage and efficacy data for this compound in xenograft models are not publicly available, the following tables summarize the reported in vitro activity of this compound, which forms the basis for its advancement into in vivo studies.

Table 1: In Vitro Potency of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value (nM) |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | IC₅₀ | 10.1 |

| RS4;11 | B-cell Acute Lymphoblastic Leukemia | IC₅₀ | 41.8 |

| NCI-H146 | Small Cell Lung Cancer | IC₅₀ | 25.3 |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | DC₅₀ | 2.5 |

IC₅₀: Half-maximal inhibitory concentration. DC₅₀: Half-maximal degradation concentration.

Table 2: Selectivity of this compound

| Cell Type | Parameter | Value (nM) | Selectivity (Platelets/MOLT-4) |

| MOLT-4 cells | IC₅₀ | 10.1 | >100-fold |

| Human Platelets | IC₅₀ | 1217 |

Experimental Protocols

The following protocols are generalized for the use of this compound in a subcutaneous xenograft model, such as one using the MOLT-4 cell line. Researchers should optimize these protocols for their specific experimental setup.

Protocol 1: Preparation of this compound for In Vivo Administration

Note: It is recommended to prepare the formulation fresh on the day of use.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).

-

In a sterile microcentrifuge tube, add the required volume of the DMSO stock solution.

-

Add PEG300 to the tube. The recommended formulation is a final concentration of 10% DMSO and 40% PEG300.

-

Vortex the mixture until it is a clear solution.

-

Add Tween-80 to a final concentration of 5%.

-

Vortex the mixture thoroughly.

-

Add saline to reach the final volume, resulting in a final concentration of 45% saline.

-

Vortex the final solution until it is a homogenous suspension. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

Example Formulation for a 2 mg/mL Dosing Solution:

-

100 µL of 20 mg/mL this compound in DMSO

-

400 µL of PEG300

-

50 µL of Tween-80

-

450 µL of Saline

This will yield 1 mL of a 2 mg/mL suspended solution suitable for intraperitoneal (i.p.) or oral (p.o.) administration.

Protocol 2: MOLT-4 Subcutaneous Xenograft Model

Materials:

-

MOLT-4 cells

-

Culture medium (e.g., RPMI-1640 with 10% FBS)

-

Matrigel

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

Calipers for tumor measurement

-

This compound formulation

-

Vehicle control (formulation without this compound)

Procedure:

-

Cell Culture: Maintain MOLT-4 cells in exponential growth phase.

-

Cell Implantation:

-

Harvest and count the MOLT-4 cells. Check for viability using a method like trypan blue exclusion (viability should be >95%).

-

Resuspend the cells in a 1:1 mixture of culture medium and Matrigel at a concentration of 10 x 10⁶ cells per 100 µL.

-